molecular formula C21H19N3O4 B2735029 DL-N-Fmoc-3-pyrazol-1-YL-alanine CAS No. 224173-50-6

DL-N-Fmoc-3-pyrazol-1-YL-alanine

Katalognummer: B2735029
CAS-Nummer: 224173-50-6
Molekulargewicht: 377.4
InChI-Schlüssel: LFIMKADLAIDVGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-N-Fmoc-3-pyrazol-1-YL-alanine is a chemical compound with the molecular formula C21H19N3O4 . It is an Fmoc protected alanine derivative .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are as follows :

Wissenschaftliche Forschungsanwendungen

Metabolism Studies

β-Pyrazol-1-yl-dl-alanine, a structurally related compound, has been studied for its metabolic behavior in mice. Despite the known effects of pyrazole on liver enzymes and liver glycogen concentrations, β-pyrazol-1-yl-alanine exhibited no such effects. The compound was mainly excreted unchanged in the urine, indicating its metabolic inertness. This study provides insights into the metabolism of pyrazole-related amino acids, which can be crucial for understanding the biological impact of DL-N-Fmoc-3-pyrazol-1-YL-alanine derivatives (Al-Baldawi & Brown, 1985).

Synthesis of Peptide Nucleic Acids (PNAs)

The Fmoc strategy is employed in the synthesis of peptide nucleic acid (PNA) monomers, showcasing the versatility of Fmoc-protected amino acids in facilitating the synthesis of PNAs. This approach is instrumental in creating oligomers with high specificity and stability, which are pivotal for genetic research and therapeutic applications (Thomson et al., 1995).

Development of DNA-Binding Ligands

The Fmoc solid-phase synthesis technique has been optimized for polyamides containing pyrrole and imidazole amino acids. These synthetic ligands demonstrate affinity and specificity for DNA comparable to naturally occurring DNA-binding proteins. The process highlights the significant role of Fmoc-protected amino acids in the development of novel DNA-binding ligands, which could be crucial for gene regulation studies and the development of gene therapy strategies (Wurtz et al., 2001).

Eigenschaften

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIMKADLAIDVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224173-50-6
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.